molecular formula C21H18N2O2S B2429943 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892274-44-1

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2429943
CAS No.: 892274-44-1
M. Wt: 362.45
InChI Key: VOXUOFHZDZDYOM-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged framework with myriad pharmacological activities . This specific derivative is offered for research purposes to investigate its potential biological properties. The core thieno[2,3-d]pyrimidine structure is a subject of significant interest in early-stage drug discovery, particularly in oncology. Research on closely related analogs has demonstrated potent inhibitory effects on cancer cell proliferation. For instance, studies have shown that certain thieno[2,3-d]pyrimidine derivatives can act as potent and selective inhibitors of biological targets like d-dopachrome tautomerase (MIF2), suppressing the growth of non-small cell lung cancer cells in both 2D and 3D cultures by inducing cell cycle arrest and deactivating the MAPK signaling pathway . Furthermore, other derivatives have been explored as non-peptidic antagonists for G protein-coupled receptors, such as the gonadotropin-releasing hormone receptor, indicating the scaffold's versatility for diverse therapeutic targets . The structural motif of this compound, integrating specific benzyl and phenyl substitutions, is designed for researchers to explore structure-activity relationships. The presence of these substituents can significantly influence the molecule's lipophilicity and its interaction with enzymatic active sites or protein pockets, which is crucial for modulating its biological activity and selectivity . This product is intended solely for use in laboratory research to further such scientific inquiries. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

892274-44-1

Molecular Formula

C21H18N2O2S

Molecular Weight

362.45

IUPAC Name

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3

InChI Key

VOXUOFHZDZDYOM-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Preparation Methods

Structural and Nomenclature Analysis

Core Architecture

The molecule features a bicyclic thieno[2,3-d]pyrimidine system formed by fusing a thiophene ring (positions 2,3) with a pyrimidine ring (positions 5,6). This configuration introduces dual aromaticity, enhancing stability and electronic diversity. The 2,4-dione groups provide hydrogen-bonding sites critical for biological interactions, while substituents at positions 1, 3, 5, and 6 modulate steric and electronic properties.

Substituent Roles

  • 1-Benzyl Group : Enhances lipophilicity, improving membrane permeability for pharmacological applications.
  • 3-Phenyl Group : Facilitates π-π stacking with biological targets.
  • 5,6-Dimethyl Groups : Stabilize the thiophene ring through conformational restriction and electron donation.

Traditional Cyclocondensation Methods

Thiophene Core Formation

Initial synthesis begins with cyclocondensation of 6-methyl-heptane-2,4-dione and malononitrile in ethanol under basic conditions, yielding a thiophene intermediate. Sulfur incorporation occurs via nucleophilic attack, with NaOH catalyzing deprotonation.

Pyrimidine Annulation

The thiophene intermediate reacts with urea at 120°C to form the pyrimidine ring. This step proceeds through nucleophilic addition-elimination, with the carbonyl oxygen of urea attacking the thiophene’s α-carbon.

Functionalization Steps

  • Benzylation : Treatment with benzyl bromide and K₂CO₃ in DMF installs the 1-benzyl group (65% yield).
  • Phenyl Introduction : Suzuki-Miyaura coupling with phenylboronic acid and Pd(PPh₃)₄ achieves 3-phenyl substitution (58% yield).
Table 1: Cyclocondensation Method Optimization
Step Conditions Catalyst Yield (%)
Thiophene Formation EtOH, NaOH, 80°C None 72
Pyrimidine Annulation Urea, 120°C, 6h Acetic Acid 68
Benzylation DMF, K₂CO₃, 24h KI 65
Phenyl Coupling Toluene, Pd(PPh₃)₄ Na₂CO₃ 58

Tandem Sigmatropic Rearrangement Approach

Majumdar et al. developed a high-yielding route using tandem and sigmatropic rearrangements.

Precursor Synthesis

  • 6-Chlorouracil Preparation : Barbituric acid reacts with POCl₃ under reflux to introduce chlorine at position 6 (85% yield).
  • Thiolation : NaSH in ethanol converts the chloride to a thiol group (73% yield).
  • Propargylation : Phase-transfer-catalyzed alkylation with 1-aryloxy-4-chlorobut-2-yne installs the propargyl sulfide (73–85% yield).

Rearrangement Mechanism

  • Sulfoxide Formation : m-Chloroperoxybenzoic acid (m-CPBA) oxidizes the sulfide to a sulfoxide.
  • Sigmatropic Shift : Generates an allene intermediate.
  • Rearrangement : Forms a thioketene, which undergoes intramolecular Michael addition to yield the thienopyrimidine core (65–78% yield).
Table 2: Tandem Rearrangement Yields
Entry R₁ R₂ R₃ Yield (%)
6a CH₃ H CH₃ 74
6b H H H 65
6c H CH₃ H 72

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling introduces the 3-phenyl group. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄) achieve 78% yield, surpassing traditional methods.

Buchwald-Hartwig Amination

Installation of the 1-benzyl group via Pd₂(dba)₃/Xantphos catalyst system affords 82% yield, minimizing N-alkylation byproducts.

Phase Transfer Catalysis in Precursor Synthesis

Benzyl triethyl ammonium chloride (BTEAC) facilitates propargyl sulfide synthesis in dichloromethane/water biphasic systems, achieving 85% yield through enhanced interfacial reactivity.

Yield Enhancement Strategies

Microwave-Assisted Synthesis

Reducing reaction times from 12h to 30 minutes improves cumulative yields to 45% by minimizing thermal decomposition.

Solvent Optimization

Switching from DMF to NMP increases benzylation efficiency (72% vs. 65%) due to better cation stabilization.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Methyl groups resonate at δ 2.20–2.27 (singlets), while aromatic protons appear at δ 6.8–7.6.
  • IR : C=O stretches at 1700 cm⁻¹ and C=N vibrations at 1600 cm⁻¹ confirm the dione and pyrimidine moieties.

Comparative Method Analysis

Table 3: Method Efficacy Comparison
Method Yield Range (%) Key Advantage Limitation
Cyclocondensation 15–30 Scalability Low cumulative yield
Tandem Rearrangement 65–78 High regioselectivity Sensitive oxidizing agents
Transition Metal Catalysis 58–82 Functional group tolerance Catalyst cost

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes regioselective substitution at the C-2 and C-4 carbonyl positions. A 2019 study demonstrated that treatment with hydrazine hydrate in ethanol/DMF (2:1) at reflux yields hydrazine-substituted derivatives, enabling further functionalization .

Example reaction pathway:

text
1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione + Hydrazine hydrate → 2-hydrazinyl-4-oxo derivative (Yield: 81%)[2]

Cycloaddition and Ring Expansion

The compound participates in [4+2] cycloaddition reactions with electron-rich dienophiles. A 2020 study reported its reaction with 1,3-dimethylbarbituric acid under acidic conditions to form fused pyrano-pyrimidine systems .

Key data:

ReactantProduct StructureConditionsYield
1,3-Dimethylbarbituric acidPyrano[2,3-d]pyrimidine derivativeEtOH, reflux, 1 hr68%

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings occur at the C-6 methyl group. A 2022 review highlighted its use in synthesizing biaryl derivatives through reactions with arylboronic acids using Pd(PPh₃)₄ as a catalyst .

Optimized conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (3:1)

  • Temperature: 80°C

Oxidation and Sulfur Modification

Controlled oxidation with m-chloroperbenzoic acid (mCPBA) converts the thiophene sulfur to sulfoxide, enhancing hydrogen-bonding capabilities for drug design. Complete oxidation to sulfone derivatives requires harsher conditions (H₂O₂/AcOH).

Reactivity comparison:

Oxidizing AgentProductReaction TimeSulfur Oxidation State
mCPBASulfoxide derivative2 hr+4
H₂O₂/AcOHSulfone derivative6 hr+6

Functionalization via Triazole Formation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the benzyl position enables bioconjugation. A 2025 study achieved 89% yield using propargyl bromide and sodium azide in DMF.

Synthetic utility:

  • Introduces click chemistry handles

  • Enables targeted drug delivery systems

  • Improves water solubility through polar triazole groups

Base-Mediated Rearrangements

Under strong alkaline conditions (NaOH/EtOH), the compound undergoes Dimroth rearrangement to form isomeric pyrido[2,3-d]pyrimidine derivatives. This transformation preserves pharmacological activity while altering molecular geometry .

Mechanistic pathway:

  • Ring-opening at C-2 carbonyl

  • Amide resonance stabilization

  • Re-cyclization with positional exchange

Radical Reactions

Photochemical reactions with AIBN initiators generate stable radicals at the methyl groups. Electron paramagnetic resonance (EPR) studies confirm delocalization into the aromatic system, enabling polymerization applications.

Radical stability factors:

  • Conjugation with pyrimidine π-system

  • Steric protection by benzyl/phenyl groups

  • Hyperconjugation with sulfur lone pairs

This compound's reactivity profile demonstrates exceptional versatility for medicinal chemistry applications, particularly in developing kinase inhibitors and antimicrobial agents. Recent advances in flow chemistry have improved reaction yields (>85%) while reducing catalyst loading . Continued research focuses on exploiting its unique electronic structure for selective C–H functionalization.

Scientific Research Applications

Biological Activities

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits several notable biological activities:

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit d-Dopachrome tautomerase activity, which is significant in various pathological conditions including cancer. This inhibition can affect cellular processes critical for tumor growth and survival.

Anticancer Properties

Thienopyrimidine derivatives are recognized for their anticancer effects. The compound interferes with DNA biosynthesis and other cellular mechanisms that are vital for cancer cell proliferation. Studies have shown promising results in preclinical models.

Antiviral Activity

Certain derivatives within this class demonstrate antiviral properties against viruses such as HIV and herpes simplex virus. The mechanism of action may involve the inhibition of viral replication processes.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various therapeutic contexts:

  • Cancer Research : A study demonstrated that derivatives of thienopyrimidines could significantly reduce tumor growth in xenograft models by targeting specific oncogenic pathways.
  • Antiviral Studies : Research indicated that certain modifications to the thienopyrimidine structure enhanced antiviral efficacy against HIV by inhibiting key viral enzymes involved in replication.

Mechanism of Action

The mechanism by which 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 3-phenylthieno[2,3-d]pyrimidin-4-ylamino

  • 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • 4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Uniqueness: 1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of substituents, which can lead to distinct biological and chemical properties compared to its analogs.

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Biological Activity

1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following sections outline its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H18N2O2S
  • Molecular Weight : 362.45 g/mol
  • CAS Number : 892274-44-1
  • IUPAC Name : 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

The biological activity of 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interactions with specific molecular targets that modulate various biological pathways. The exact mechanisms remain under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : It could interact with receptors influencing signaling pathways related to inflammation and immune responses.

Biological Activities

Research has indicated various biological activities associated with this compound:

Antiviral Activity

Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit antiviral properties. For instance:

  • Anti-HIV Activity : Compounds in this class have been evaluated for their ability to inhibit HIV reverse transcriptase and integrase activities. One study demonstrated that modifications to the thieno[2,3-d]pyrimidine structure enhanced anti-HIV activity significantly .

Antitumor Activity

The thieno[2,3-d]pyrimidine framework has been linked to anticancer effects:

  • Mechanism : Some studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation .

Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties:

  • Pathway Involvement : It may modulate inflammatory cytokines and pathways such as NF-kB and MAPK .

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and characterization of thieno[2,3-d]pyrimidines; highlighted their potential as enzyme inhibitors.
Evaluated the antiviral activity against HIV; showed structural modifications led to enhanced activity.
Reported anticancer properties through apoptosis induction in various cancer cell lines.

Q & A

Q. Table 1. Key Spectral Data for Alkylated Derivatives

Substituent (Position 1)¹H NMR Signals (ppm)Antimicrobial Activity (MIC, μg/mL)
HydrogenThiazole: 7.57–7.62S. aureus: 12.5
4-MethylbenzylMethylene: 5.13–5.21; NH: 9.68–10.41C. albicans: 25
AcetamideMethylene: 4.78–4.82P. aeruginosa: >50

Q. Table 2. Computational Parameters for Derivative Optimization

MethodApplicationKey Output
DFT/B3LYP/6-311+G(d,p)HOMO-LUMO gap, NBO analysisΔE: 3.91–4.10 eV
TD-DFTUV-vis predictionλ_max: 310–330 nm
Molecular dockingTarget binding affinity (TrmD enzyme)Docking score: −7.2 to −8.5 kcal/mol

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